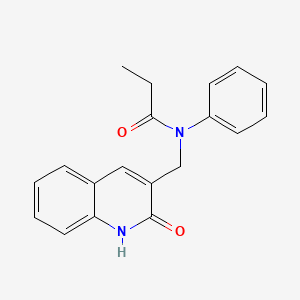
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylpropionamide, also known as HQP-1351, is a novel small molecule inhibitor that has recently gained attention in the scientific community for its potential therapeutic applications. HQP-1351 is a selective inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that play a crucial role in antibiotic resistance.
Applications De Recherche Scientifique
Antimalarial Activity
Quinoline derivatives have been used extensively in the treatment of malaria . The quinoline nucleus is present in numerous biological compounds that exhibit antimalarial activity .
Antimicrobial Activity
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . For instance, certain quinoline derivatives exhibited excellent anticancer activity compared with doxorubicin and etoposide as standards .
Antiviral Activity
Quinoline derivatives have been found to exhibit antiviral activity . They are used extensively in the treatment of various viral infections .
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to have anti-inflammatory and analgesic activities . They are used in the treatment of various inflammatory conditions and pain management .
Cardiovascular Activity
Quinoline derivatives have been found to exhibit cardiotonic activities . They are used in the treatment of various cardiovascular conditions .
Central Nervous System Activity
Quinoline derivatives have been found to exhibit activities related to the central nervous system . They are used in the treatment of various neurological conditions .
Hypoglycemic Activity
Quinoline derivatives have been found to exhibit hypoglycemic activities . They are used in the treatment of diabetes and other conditions related to blood sugar levels .
Mécanisme D'action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The interaction with its targets and the resulting changes would depend on the specific biological activity and the target involved.
Biochemical Pathways
Given the wide range of biological activities exhibited by quinoline derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the biological activity involved.
Result of Action
Given the wide range of biological activities exhibited by quinoline derivatives , it can be inferred that the effects would be diverse and depend on the specific biological activity and the target involved.
Propriétés
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-18(22)21(16-9-4-3-5-10-16)13-15-12-14-8-6-7-11-17(14)20-19(15)23/h3-12H,2,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGIGHVYNOKZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

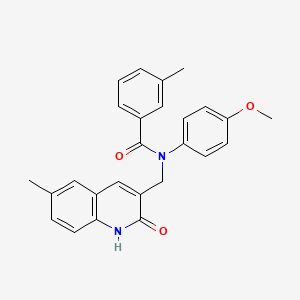
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7704060.png)
![8-bromo-N-(4-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704065.png)


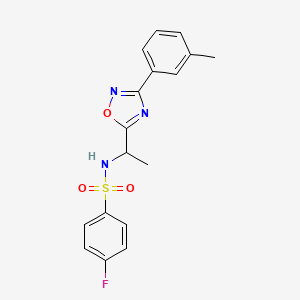


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7704109.png)
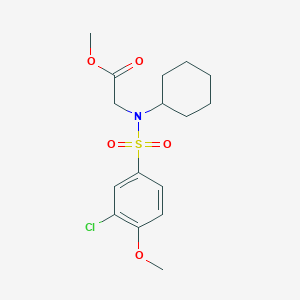

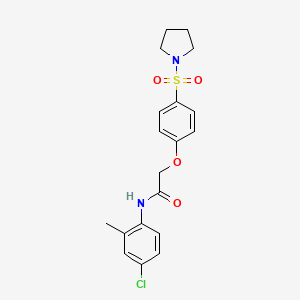
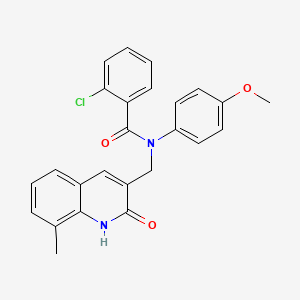
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704160.png)